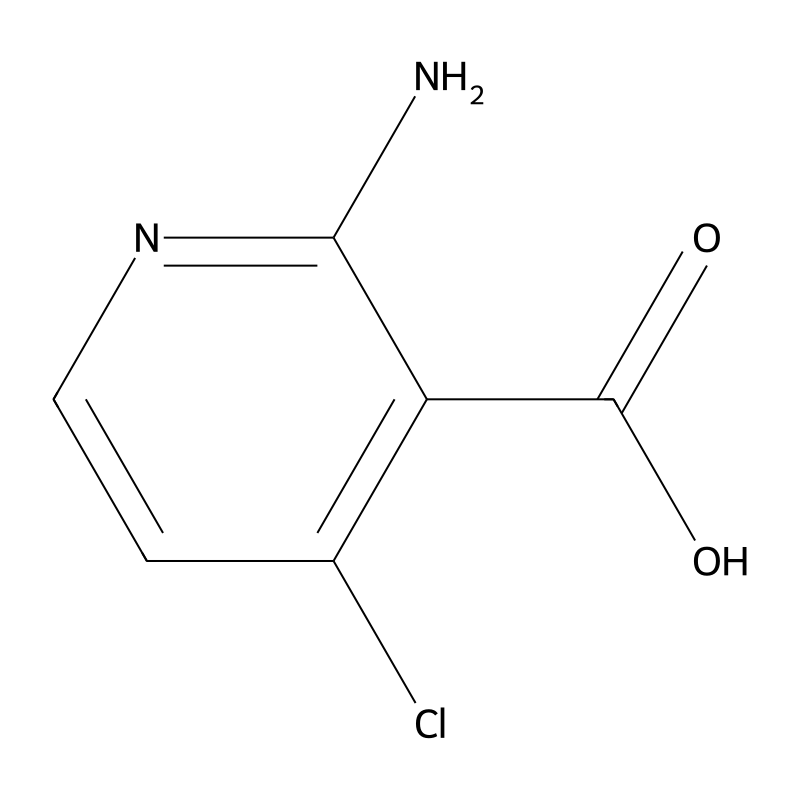

2-Amino-4-chloronicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-4-chloronicotinic acid (CAS 605661-83-4) is a highly functionalized pyridine building block characterized by a C2-amino group, a C3-carboxylic acid, and a C4-chlorine atom. This specific substitution pattern makes it an essential precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-a]pyridines[1]. In industrial and medicinal chemistry procurement, it is primarily sourced to bypass complex cryogenic directed ortho-metalation steps, providing a stable, ready-to-use scaffold for regioselective cross-coupling and annulation reactions in targeted kinase inhibitor discovery programs [2].

Generic substitution with close analogs, such as 2-amino-5-chloronicotinic acid or simple 4-chloronicotinic acid, fundamentally disrupts downstream synthetic utility. Shifting the chlorine atom from the C4 to the C5 position alters the vector trajectory of the final active pharmaceutical ingredient, which is critical for precise hinge-binding interactions in kinase inhibitors like PKMYT1 antagonists[1]. Furthermore, attempting to use 4-chloronicotinic acid without the pre-installed C2-amino group forces chemists to introduce multi-step amination sequences, negating the primary procurement advantage of using a ready-made bifunctional annulation precursor.

Elimination of Cryogenic DoM for Scale-Up Manufacturability

Synthesizing the 2-amino-4-chloronicotinic acid core in-house typically requires a three-step sequence starting from tert-butyl (4-chloropyridin-2-yl)carbamate. This route mandates directed ortho-lithiation using n-butyllithium at -78 °C followed by carbon dioxide quenching to install the C3-carboxylate [1]. Procuring 2-amino-4-chloronicotinic acid directly bypasses this highly sensitive cryogenic step, eliminating the need for specialized cooling infrastructure and reducing batch-to-batch variability associated with moisture-sensitive organolithium intermediates.

| Evidence Dimension | Synthetic step count and temperature requirements |

| Target Compound Data | 0 steps (direct procurement), ambient storage |

| Comparator Or Baseline | tert-Butyl (4-chloropyridin-2-yl)carbamate (3 steps, requires -78 °C n-BuLi) |

| Quantified Difference | Saves 3 synthetic steps and eliminates -78 °C cryogenic handling |

| Conditions | Pilot-scale or library synthesis scale-up |

Bypassing cryogenic lithiation drastically lowers manufacturing risks and shortens lead times in the synthesis of fused heterocyclic scaffolds.

Regioselective C4-Chloro Positioning for Kinase Hinge-Binding Vectors

In the development of PKMYT1 kinase inhibitors, the spatial orientation of the leaving group on the pyridine ring dictates the final substitution pattern of the fused heterocycle. Utilizing 2-amino-4-chloronicotinic acid places the chlorine atom at the C4 position, which translates to the C7 position on a subsequent [1,2,4]triazolo[1,5-a]pyridine core [1]. Substituting this with 2-amino-5-chloronicotinic acid would shift the reactive site, fundamentally altering the vector trajectory of the final inhibitor and disrupting critical hydrogen-bonding interactions within the kinase hinge region.

| Evidence Dimension | Regiochemical vector positioning |

| Target Compound Data | C4-chloro (yields C7-substituted triazolo[1,5-a]pyridines) |

| Comparator Or Baseline | 2-Amino-5-chloronicotinic acid (yields C6-substituted analogs) |

| Quantified Difference | 1-position shift in the functionalization vector (C4 vs C5) |

| Conditions | Structure-activity relationship (SAR) optimization for PKMYT1 inhibitors |

The precise C4-chloro placement is non-interchangeable for accessing specific binding pockets in targeted kinase inhibitor programs.

Orthogonal Bifunctional Reactivity for Single-Sequence Cyclization

The adjacent placement of the C2-amino and C3-carboxylic acid groups provides a highly efficient bifunctional handle for annulation. For instance, reacting the esterified form of 2-amino-4-chloronicotinic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an aminating agent (like hydroxylamine or hydrazine) rapidly yields 7-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid derivatives [1]. Using a baseline comparator like 4-chloronicotinic acid, which lacks the C2-amine, would require multi-step nitration/reduction or cross-coupling sequences to install the necessary nitrogen atom before cyclization can occur.

| Evidence Dimension | Pre-installed annulation handles |

| Target Compound Data | Built-in ortho-amino acid (direct cyclization with DMF-DMA) |

| Comparator Or Baseline | 4-Chloronicotinic acid (requires multi-step amination prior to cyclization) |

| Quantified Difference | Eliminates at least 2 functionalization steps (nitration/reduction or amination) |

| Conditions | Synthesis of triazolo-pyridine or pyrido-pyrimidine cores |

The pre-installed ortho-amino acid motif significantly accelerates the assembly of complex bicyclic scaffolds used in high-throughput drug screening.

Synthesis of PKMYT1 Kinase Inhibitors

Utilized as the foundational starting material to construct 7-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid cores, which are critical hinge-binding motifs in advanced oncology programs[1].

Scale-Up Manufacturing of Fused Heterocycles

Procured to bypass hazardous cryogenic n-butyllithium lithiation steps, enabling safer and more reproducible pilot-scale production of pyrido-pyrimidine and triazolo-pyridine scaffolds[2].

Late-Stage SNAr and Cross-Coupling Diversification

The highly activated C4-chlorine serves as an ideal leaving group for regioselective nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings, allowing rapid library generation of C7-functionalized bicyclic libraries [1].